Product packaging for Methyl 2,2-dimethyloxolane-3-carboxylate(Cat. No.:)

Methyl 2,2-dimethyloxolane-3-carboxylate

Cat. No.: B13491008
M. Wt: 158.19 g/mol
InChI Key: UESWQCYITOFYJF-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyloxolane-3-carboxylate is a chemical compound with the molecular formula C8H14O3 and an average mass of 158.19 g/mol . It is supplied for use in laboratory research and chemical synthesis. Researchers can utilize this compound as a potential building block for the development of more complex molecules, given its ester and oxolane functional groups. Its structure is characterized by the SMILES notation CC1(C(CCO1)C(=O)OC)C . The compound is part of a class of oxolane derivatives, which are of interest in various synthetic chemistry applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B13491008 Methyl 2,2-dimethyloxolane-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dimethyloxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)6(4-5-11-8)7(9)10-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESWQCYITOFYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Methyl 2,2 Dimethyloxolane 3 Carboxylate

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The tetrahydrofuran (B95107) (oxolane) ring, a prevalent motif in numerous natural products and pharmaceuticals, is generally stable. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. In the case of methyl 2,2-dimethyloxolane-3-carboxylate, the presence of the gem-dimethyl group at the 2-position significantly influences the regioselectivity of such transformations.

Acid-catalyzed ring-opening of tetrahydrofurans typically proceeds via protonation of the oxygen atom, followed by nucleophilic attack. For asymmetrically substituted tetrahydrofurans, the site of nucleophilic attack is governed by both electronic and steric factors. Theoretical studies on related systems, such as the ring-opening of tetrahydrofuran by frustrated Lewis pairs, provide insight into the activation barriers and reaction pathways. These computational models suggest that the reaction proceeds through a transition state where the C-O bond is partially broken, and the nucleophile and electrophile interact with the oxygen and carbon atoms of the ring, respectively.

While specific studies on the ring-opening of this compound are not extensively documented, analogies can be drawn from the behavior of other substituted tetrahydrofurans. For instance, the regiocontrolled ring-opening of 2-methyltetrahydrofuran (B130290) with acid chlorides and iodides demonstrates that the reaction outcome is highly dependent on the nature of the electrophile and the reaction conditions. In the context of the target molecule, the gem-dimethyl group at the C2 position would be expected to sterically hinder nucleophilic attack at this site, potentially favoring reactions at the less substituted C5 position or influencing the stability of any carbocationic intermediates that may form during acid-catalyzed processes.

Rearrangement reactions of the oxolane core in this specific molecule are less common but could be envisaged under conditions that promote carbocation formation, potentially leading to ring contraction or expansion products, although such transformations would likely require harsh conditions.

Transformations Involving the Ester Moiety

The ester group at the 3-position is a key site for chemical modification, allowing for a variety of transformations that can lead to a diverse range of derivatives.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation in organic synthesis. For esters like this compound, this process typically requires prior hydrolysis to the corresponding carboxylic acid. The resulting 2,2-dimethyloxolane-3-carboxylic acid could then undergo decarboxylation under thermal or catalytic conditions. The presence of the gem-dimethyl group is not expected to directly facilitate decarboxylation, which is often more facile for β-keto acids or acids with other activating groups. However, specialized decarboxylation methods, such as oxidative decarboxylation or radical-based approaches, could be employed. For example, a related compound, 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, is known to be a versatile intermediate that can undergo decarboxylation. ontosight.ai This suggests that the 2,2-dimethyloxolane scaffold is compatible with decarboxylation conditions.

Modern photoredox catalysis offers mild conditions for the hydrodecarboxylation of carboxylic acids, providing a potential pathway to 2,2-dimethyloxolane. nih.gov These reactions often proceed via the formation of a radical intermediate upon single-electron oxidation of the carboxylate, followed by loss of CO2 and subsequent hydrogen atom transfer.

The table below summarizes potential decarboxylation approaches for the parent carboxylic acid.

Decarboxylation MethodReagents/ConditionsExpected Product
Thermal DecarboxylationHigh Temperature2,2-Dimethyloxolane
Oxidative Decarboxylatione.g., Barton DecarboxylationFunctionalized 2,2-dimethyloxolane
Photoredox CatalysisPhotocatalyst, Light, H-atom source2,2-Dimethyloxolane

The ester functionality of this compound is readily susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. byjus.commasterorganicchemistry.comkhanacademy.org In this case, the reduction would yield (2,2-dimethyloxolan-3-yl)methanol. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). byjus.comlibretexts.org

Conversely, oxidation of the ester group is not a typical transformation. However, the adjacent C-H bond at the 3-position could potentially be a site for oxidation under specific conditions, although this would be a challenging transformation to achieve selectively.

The table below outlines the expected outcomes of reduction of the ester moiety.

Reducing AgentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(2,2-Dimethyloxolan-3-yl)methanol
Diisobutylaluminium hydride (DIBAL-H)Toluene or Hexane (B92381)2,2-Dimethyloxolane-3-carbaldehyde

Directed C-H Activation and Selective Functionalization of Oxolane Systems

Direct C-H activation has emerged as a powerful tool for the selective functionalization of organic molecules, including saturated heterocycles like tetrahydrofuran. For this compound, the C-H bonds on the oxolane ring present potential sites for such transformations. The positions most susceptible to C-H activation are typically the α-carbons (C5) adjacent to the oxygen atom, due to the activating effect of the heteroatom.

Transition metal-catalyzed C-H activation, often directed by a coordinating group, allows for high regioselectivity. While the ester group in the target molecule is not a strong directing group for C-H activation on the oxolane ring, metal-free approaches have been developed for the selective functionalization of tetrahydrofuran. For example, photocatalytic methods using bromine radicals have been shown to selectively activate the α-C–H bond of tetrahydrofuran for subsequent C–S and C–C cross-coupling reactions. rsc.org Although the gem-dimethyl group at C2 blocks one of the α-positions, the C5 methylene (B1212753) group would be a likely site for such radical-mediated functionalization.

Radical Processes and Radical Precursors in Oxolane Chemistry

The oxolane ring can participate in radical reactions, often initiated by the abstraction of a hydrogen atom to form a tetrahydrofuranyl radical. As mentioned previously, the α-positions (C5 in this case) are the most likely sites for hydrogen atom abstraction due to the stability of the resulting radical, which is stabilized by the adjacent oxygen atom.

Radical precursors can be generated from the carboxylic acid derivative of the target molecule. For instance, Barton decarboxylation involves the conversion of a carboxylic acid to a thiohydroxamate ester, which upon photolysis or heating, generates a carbon-centered radical that can be trapped by a suitable radical scavenger. This would provide a route to functionalize the 3-position of the 2,2-dimethyloxolane ring.

Furthermore, radical cyclization reactions are a common method for the synthesis of substituted tetrahydrofurans, highlighting the compatibility of the oxolane ring with radical intermediates.

Metal-Catalyzed Transformations and Ligand Effects in Oxolane Chemistry

Transition metal catalysis offers a broad spectrum of transformations for the functionalization of heterocycles. For this compound, metal-catalyzed cross-coupling reactions could be envisioned if the oxolane ring is first converted to a suitable precursor, such as a halide or triflate.

The synthesis of functionalized tetrahydrofurans can be achieved through various metal-catalyzed reactions, including palladium-catalyzed processes. The choice of ligand in these reactions is crucial as it can influence the reactivity, selectivity, and stability of the catalyst. Ligand effects can be both steric and electronic, modulating the properties of the metal center.

While specific metal-catalyzed transformations on this compound are not well-documented, the broader field of tetrahydrofuran synthesis and functionalization provides a framework for potential applications. For instance, cobalt-catalyzed metalloradical cyclization reactions of alkynes with α-diazocarbonyls have been used to construct functionalized furan (B31954) structures, which are structurally related to oxolanes. nih.gov This highlights the potential for developing novel metal-catalyzed methods for the synthesis and modification of the target molecule.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry serves as a powerful tool to investigate reaction mechanisms, predict reactivity, and understand the intricate details of chemical transformations at a molecular level. For oxolane derivatives, these methods are crucial for elucidating reaction pathways that might be difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of cyclic ethers like tetrahydrofuran (THF), the parent compound of this compound.

One area of significant investigation is the ring-opening reaction of THF. A theoretical study using DFT has explored the activation energies for the ring-opening of THF by frustrated Lewis pairs (FLPs) featuring a dimethylxanthene scaffold. nih.govbohrium.comresearchgate.netacs.org The calculations revealed that the activation barrier for this reaction is sensitive to the nature of the Lewis acid and base in the FLP. nih.govbohrium.comresearchgate.netacs.org

For instance, in the reaction of THF with G13/P-based FLPs (where G13 = B, Al, Ga, In, and Tl), the activation barrier was found to correlate with the separating distance between the Lewis acidic (G13) and Lewis basic (P) centers. nih.govbohrium.comresearchgate.net Shorter distances generally lead to lower activation barriers. nih.govbohrium.comresearchgate.net The study found that only the Al/P-based FLP was energetically favorable for the ring-opening reaction of THF. nih.govbohrium.comresearchgate.netacs.org

Table 1: Calculated Free Energies of Activation for the Ring-Opening of Tetrahydrofuran by G13/P-Based FLPs

G13/P-FLPSeparating Distance (Å)Free Activation Energy (kcal/mol)
B/P4.213High
Al/P2.65529.6
Ga/P2.731Higher than Al/P
In/P2.819Higher than Al/P
Tl/P3.001Higher than Al/P

This table presents data on the ring-opening of the parent tetrahydrofuran ring, providing insight into the reactivity of the oxolane core. nih.govbohrium.com

Furthermore, DFT calculations have been employed to study photochemical ring expansion reactions that form tetrahydrofuran derivatives. rsc.org For example, the reaction of oxetane (B1205548) with a carbene to yield a tetrahydrofuran derivative was investigated, and the activation free energies for the formation of intermediates and transition states were calculated. rsc.org These studies provide valuable data on the energy landscapes of reactions involving the formation of the oxolane ring. rsc.org

Transition State Analysis and Kinetic Modeling of Chemical Reactions

Transition state theory is a cornerstone of chemical kinetics, and computational methods are instrumental in locating and characterizing transition state structures. The analysis of these high-energy structures provides critical information about the feasibility and rate of a chemical reaction.

In the context of the aforementioned ring-opening of THF by FLPs, DFT calculations were used to identify the transition state structures and calculate their energies. nih.govbohrium.comresearchgate.netacs.org The geometry of the transition state reveals the extent of bond breaking and bond formation at the peak of the reaction energy profile. For the Al/G15-based FLPs (where G15 = N, P, As, Sb, and Bi), the free activation energy for the ring-opening of THF was calculated, showing a clear trend based on the group 15 element. nih.gov

Table 2: Calculated Free Activation Energies for the Ring-Opening of Tetrahydrofuran by Al/G15-Based FLPs

Al/G15-FLPFree Activation Energy (kcal/mol)
Al/N58.1
Al/P29.6
Al/As33.8
Al/Sb39.6
Al/Bi47.7

This table illustrates the influence of the Lewis base on the activation energy for the ring-opening of the parent tetrahydrofuran ring. nih.gov

Kinetic modeling, which often relies on data from computational studies, aims to simulate the rates of chemical reactions. For the oxidation of THF and its derivatives, detailed kinetic models have been developed to describe the complex network of reactions that occur, for example, during combustion. researchgate.netresearchgate.net These models incorporate rate constants for individual reaction steps, many of which can be estimated or refined using transition state theory calculations.

Structure-Activity Relationship (SAR) Calculations for Oxolane Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. While specific SAR studies on the chemical reactivity of this compound were not found, the principles of SAR can be applied to understand how the substituents on the oxolane ring influence its properties.

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are often used in this context. QSAR models use statistical methods to relate physicochemical properties or molecular descriptors of a series of compounds to their activities. For oxolane derivatives, descriptors such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP) could be used to build models that predict reactivity.

For example, in a series of substituted oxolanes, the presence of electron-withdrawing or electron-donating groups would be expected to influence the electron density on the ring oxygen and adjacent carbon atoms, thereby affecting their susceptibility to electrophilic or nucleophilic attack. The gem-dimethyl group at the 2-position and the carboxylate group at the 3-position of this compound would significantly impact its steric and electronic properties compared to unsubstituted THF. The gem-dimethyl group would provide steric hindrance, potentially slowing down reactions at the adjacent positions. The methyl carboxylate group, being electron-withdrawing, would influence the electron distribution within the ring.

While a dedicated QSAR study for the reactivity of this specific compound is not available, the general principles suggest that these substituent effects would be key determinants of its chemical behavior.

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 2,2 Dimethyloxolane 3 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For methyl 2,2-dimethyloxolane-3-carboxylate, a combination of one-dimensional and advanced two-dimensional NMR experiments provides a complete picture of its molecular framework and stereochemistry.

Two-dimensional (2D) NMR experiments are indispensable for assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially given the potential for signal overlap in 1D spectra.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons on adjacent carbon atoms. For this compound, this technique would show correlations between the proton at the C3 position and the methylene (B1212753) protons at the C4 position, as well as between the protons of the C4 and C5 methylene groups, thus confirming the connectivity within the oxolane ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the carbon signals of the molecule. For instance, the proton signal for the methoxy (B1213986) group (-OCH₃) will correlate with its corresponding carbon signal, and the signals of the protons on the oxolane ring will correlate with their respective ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For a specific stereoisomer of this compound, NOESY can reveal through-space interactions, for example, between one of the methyl groups at C2 and the proton at C3, which helps to define their relative orientation.

A summary of expected NMR data is presented below.

Atom Position ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (¹H → ¹³C)
C1 (C=O)-~173.0H3, H-methoxy
C2 (C(CH₃)₂)-~85.0H3, H5, H-gem-dimethyl
C3 (CH)~4.5~50.0C1, C2, C4
C4 (CH₂)~2.0 - 2.2~30.0C3, C5
C5 (CH₂)~3.8 - 4.2~68.0C2, C4
gem-Dimethyl (2 x CH₃)~1.3, ~1.4~25.0, ~27.0C2, C3, C5
Methoxy (OCH₃)~3.7~52.0C1

Note: The exact chemical shifts can vary depending on the solvent and stereoisomer.

Determining the enantiomeric purity of this compound is critical. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for chromatographic separation. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). When a CSA is added to a solution of the enantiomeric mixture, it forms transient diastereomeric complexes that have distinct NMR spectra. This results in the splitting of signals for the enantiomers, allowing for the integration of these signals to determine the enantiomeric excess (ee). While specific CSAs for this compound are not detailed in readily available literature, common CSAs like cyclodextrins or (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol could be employed for this purpose.

High-Resolution Mass Spectrometry and Detailed Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. For this compound (C₈H₁₄O₃), the predicted monoisotopic mass is 158.0943 g/mol . HRMS analysis would confirm this elemental composition with high accuracy.

Detailed fragmentation studies, often performed using tandem mass spectrometry (MS/MS), reveal the structure of the molecule. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]+• or protonated molecule [M+H]+ undergoes characteristic fragmentation.

Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common initial fragmentation for compounds with gem-dimethyl groups is the loss of a methyl group, leading to a fragment ion at m/z [M-15].

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can result in the loss of the methoxy group, yielding an ion at m/z [M-31].

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the oxolane ring to the carbonyl oxygen, followed by cleavage.

Ring Opening: The oxolane ring can undergo cleavage, leading to various smaller fragment ions.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Formula of Lost Fragment
143Methyl radical•CH₃
127Methoxy radical•OCH₃
99Carbomethoxy group•COOCH₃
59Carbomethoxy groupC₂H₃O₂

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for both separating the enantiomers and assessing the chemical purity of this compound.

Chiral Gas Chromatography (GC) is a high-resolution technique well-suited for the separation of volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. For compounds similar in structure to this compound, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, cyclodextrin-based CSPs have proven effective.

A typical chiral GC method would involve a column such as one coated with a derivative of β-cyclodextrin. The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation of the enantiomers.

Parameter Typical Condition
Column Chiral capillary column (e.g., Rt-bDEXse or similar cyclodextrin-based phase)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program A temperature gradient, for example, starting at 70°C and ramping to 150°C
Detector Flame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity analysis of non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. This method can be used to quantify the compound and detect any impurities.

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. By monitoring the elution with a suitable detector, such as a UV detector (if the molecule has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, a chromatogram representing the sample's composition is obtained.

Parameter Typical Condition
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI), ELSD, or Mass Spectrometry (MS)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No experimental Infrared (IR) or Raman spectroscopy data for this compound has been found in published research. While the principles of vibrational spectroscopy would allow for the theoretical prediction of characteristic absorption and scattering bands based on its functional groups (ester carbonyl, C-O bonds of the oxolane ring, and alkyl groups), no peer-reviewed studies containing this specific analysis are available. Therefore, a data table of vibrational frequencies and their assignments cannot be compiled.

X-ray Crystallography for Elucidation of Solid-State Structures and Absolute Stereochemistry

There is no available information regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data such as its crystal system, space group, unit cell dimensions, and atomic coordinates have not been determined or reported. The elucidation of its solid-state structure and the definitive assignment of its absolute stereochemistry, which are primary outcomes of X-ray crystallography, remain uncharacterized in the scientific literature. A data table summarizing crystallographic parameters cannot be generated.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific structure and content requirements of your request. The search for detailed research findings on this particular chemical compound within the specified application areas did not yield sufficient information.

The requested outline presumes a significant body of research exists for this compound in the following domains:

Its role as a versatile building block in complex organic synthesis , specifically as a precursor for novel heterocyclic scaffolds and as an intermediate in the synthesis of complex molecules.

Its application in polymer chemistry and advanced materials science , including its use as a monomer or co-monomer and as a modifier for polymer properties.

Its potential as a green solvent component or co-solvent in sustainable processes.

The conducted searches found extensive information on related, but structurally distinct, compounds such as 2-Methyloxolane (also known as 2-Methyltetrahydrofuran). This related compound has been studied for its utility as a green solvent. However, specific data and research findings concerning "this compound" in any of the outlined applications are not present in the available literature.

Therefore, creating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time due to the absence of primary research data on the specified topics for this particular compound.

Applications of Methyl 2,2 Dimethyloxolane 3 Carboxylate in Advanced Materials and Chemical Technologies

Potential as a Green Solvent Component or Co-solvent in Sustainable Processes

Physicochemical Properties Relevant to Solvent Functionality

Detailed experimental data on the physicochemical properties of Methyl 2,2-dimethyloxolane-3-carboxylate are not extensively documented in current literature. However, predictive data for the compound with the molecular formula C8H14O3 is available. uni.lu

PropertyPredicted Value/Information
Molecular Formula C8H14O3 uni.lu
Monoisotopic Mass 158.0943 Da uni.lu
Predicted XlogP 0.7 uni.lu
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Polarity The presence of an ether linkage and a carboxylate group suggests a moderate to high polarity. The exact dipole moment and dielectric constant are not experimentally determined.
Hydrogen Bonding Capacity As a hydrogen bond acceptor (via the oxygen atoms in the oxolane ring and the carboxylate group), it could interact with protic solvents or solutes. It lacks hydrogen bond donor capabilities.

This table is based on predicted data and general chemical principles due to the absence of specific experimental studies.

The predicted lipophilicity (XlogP of 0.7) suggests that it would have solubility characteristics differing from highly nonpolar solvents like hexane (B92381) and more polar solvents like water. uni.lu Its potential as a solvent would be dictated by these properties, making it theoretically suitable for a range of solutes.

Application in Sustainable Extraction and Reaction Media

There is no specific research detailing the use of this compound in sustainable extraction or as a reaction medium.

For context, a structurally related compound, 2-Methyloxolane (2-MeTHF), is widely studied as a bio-based, sustainable solvent alternative to petroleum-derived solvents like hexane and tetrahydrofuran (B95107) (THF). nih.govresearchgate.netnih.govnih.gov Research has shown that 2-MeTHF is effective in the green extraction of natural products, such as aromas from hops and oils from olive pomace. mdpi.commdpi.comresearchgate.net Its favorable environmental profile and derivation from renewable resources make it an attractive option in green chemistry. nih.govuniba.it However, it is crucial to note that this information pertains to 2-Methyloxolane and not this compound. The addition of the carboxylate group and the gem-dimethyl substitution would significantly alter the physicochemical properties and, consequently, the performance as a solvent.

Applications in Catalysis or as Ligand Scaffolds in Transition Metal Chemistry

No specific studies have been found that investigate the application of this compound either as a catalyst itself or as a ligand scaffold in transition metal chemistry.

In a broader sense, carboxylate groups are well-known to act as ligands for transition metals, binding in various modes (monodentate, bidentate, bridging). bohrium.com The oxygen atoms of the oxolane ring could also potentially coordinate with metal centers, making the molecule a candidate for a bidentate or even tridentate ligand. Such coordination could be relevant in the design of new catalysts for a variety of chemical transformations. However, the synthesis of such metal complexes with this compound and the study of their catalytic activity have not been reported in the available scientific literature.

Future Research Directions and Unexplored Avenues for Methyl 2,2 Dimethyloxolane 3 Carboxylate

Development of Novel and Highly Efficient Synthetic Pathways

The future synthesis of Methyl 2,2-dimethyloxolane-3-carboxylate and its derivatives could benefit from the development of novel, efficient, and sustainable synthetic methodologies. Current synthetic strategies for related oxolane and oxirane structures often rely on multi-step processes that may lack scalability or employ hazardous reagents. researchgate.net Future research should focus on overcoming these limitations.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: Developing enantioselective catalytic methods to control the stereochemistry at the C3 position would be a significant advancement, providing access to chirally pure isomers for applications in pharmaceuticals and materials science.

C-H Activation/Functionalization: Investigating transition-metal catalyzed C-H activation strategies to directly introduce functional groups onto the oxolane ring would offer a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials.

Biocatalytic Routes: The use of enzymes (e.g., ketoreductases, lipases) could offer highly selective and environmentally benign pathways to the target molecule and its analogs under mild reaction conditions.

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bonds are formed in a single operation would significantly improve efficiency by reducing the number of intermediate purification steps. copernicus.org

Synthetic Strategy Potential Advantages Research Focus
Catalytic Asymmetric SynthesisAccess to enantiopure compounds, high stereocontrol.Development of novel chiral catalysts and ligands.
C-H Activation/FunctionalizationHigh atom economy, reduced waste.Screening of transition metal catalysts, directing group design.
Biocatalytic RoutesHigh selectivity, mild conditions, environmentally friendly.Enzyme discovery and engineering.
One-Pot ReactionsIncreased efficiency, reduced purification steps.Design of novel cascade reaction sequences.

Exploration of Unconventional Reactivities and Selective Functionalization

The reactivity of this compound is largely unexplored. Future studies should aim to uncover unconventional reaction pathways and develop methods for selective functionalization at various positions of the molecule.

Promising research avenues include:

Ring-Opening Polymerization (ROP): While the gem-dimethyl group at the C2 position may pose steric hindrance, investigating conditions for the controlled ring-opening of the oxolane moiety could lead to novel polymers.

Selective Ester Modification: Moving beyond simple hydrolysis or transesterification, the exploration of advanced ester functionalization techniques, such as conversion to amides, ketones, or other functional groups without disturbing the oxolane ring, is warranted.

Radical-Mediated Reactions: The application of photoredox or electrochemical methods to generate radical intermediates could unlock novel C-C and C-heteroatom bond formations at previously inaccessible positions on the oxolane ring.

Strain-Release Reactions: Although oxolane is a five-membered ring and relatively stable, investigating reactions that could leverage subtle ring strain for selective transformations would be a novel approach.

Expansion into Emerging Material Science Applications

The unique structure of this compound makes it a potential building block for advanced materials. Its oxolane core, in particular, is related to 2-methyloxolane (also known as 2-methyltetrahydrofuran), a bio-based solvent of increasing interest. researchgate.net

Future applications in material science could involve:

Sustainable Polymers and Coatings: As a potentially bio-derivable monomer, its incorporation into polyesters or other polymers could lead to materials with improved biodegradability or unique thermal and mechanical properties. cymitquimica.com

Electrolyte Formulations: The cyclic ether structure is a common motif in solvents for lithium-ion batteries. Investigating the electrochemical stability and ion-solvating properties of this compound and its derivatives could lead to new electrolyte components.

Specialty Solvents: Given the trend towards greener solvents, evaluating its properties as a potential replacement for conventional petroleum-based solvents in specific applications is a worthwhile endeavor. researchgate.net

Advanced Theoretical and Computational Investigations for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. For a molecule with limited experimental data like this compound, theoretical studies are invaluable.

Future computational investigations should focus on:

Conformational Analysis: A detailed study of the molecule's conformational landscape to understand its preferred shapes and how they influence reactivity. mdpi.com

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model potential reaction pathways, identify transition states, and calculate activation energies for proposed synthetic routes and reactions. mdpi.comnih.gov

Prediction of Physicochemical Properties: Calculating properties such as solubility, boiling point, and spectral data (NMR, IR) to aid in characterization and process design. uni.lu

Molecular Docking Studies: If the molecule is explored for biological applications, computational docking could predict its binding affinity and mode of interaction with specific protein targets. nih.gov

Computational Method Research Goal Predicted Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms.Transition state geometries, activation energies. mdpi.com
Molecular Dynamics (MD)Analyze conformational preferences.Stable conformers, dynamic behavior.
Quantum Theory of Atoms in Molecules (QTAIM)Characterize chemical bonding.Bond strengths, electronic interactions.
Molecular DockingPredict biological interactions.Binding affinity, interaction modes. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The adoption of automated synthesis and continuous flow chemistry platforms can accelerate the discovery and optimization of reactions and materials. nih.gov Applying these technologies to the synthesis and derivatization of this compound would be a significant step forward.

Future work in this area should include:

Development of Flow Synthesis Routes: Converting existing or newly developed batch syntheses into continuous flow processes to improve safety, scalability, and product consistency. nih.gov

High-Throughput Experimentation (HTE): Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the functionalization of the molecule.

Real-Time Reaction Monitoring: Integrating in-line analytical techniques (e.g., IR, NMR, MS) into a flow setup to enable real-time monitoring and optimization of reaction parameters.

Machine Learning-Assisted Optimization: Employing machine learning algorithms to analyze data from HTE and flow chemistry experiments to predict optimal reaction conditions and discover novel reaction pathways.

By pursuing these future research directions, the scientific community can fully explore the potential of this compound, transforming it from a chemical curiosity into a valuable tool for chemists and material scientists.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity Check Method
CyclizationH₂SO₄, THF, 60°C, 12h75–80TLC, NMR
EsterificationMeOH, HCl (gas), 0°C, 4h85–90HPLC, MS

Advanced: How can crystallographic data resolve conformational ambiguities in the oxolane ring?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal for determining the three-dimensional conformation:

  • Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation.
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement : Apply SHELXL to model anisotropic displacement parameters and validate against Fo-Fc maps .
  • Puckering Analysis : Use Cremer-Pople parameters to quantify ring distortion . For example, calculate the puckering amplitude (QQ) and phase angle (θ\theta) to distinguish between envelope or twist conformations.

Q. Example Workflow :

Solve structure with SHELXD (if heavy atoms are present).

Refine with SHELXL using restraints for disordered groups.

Visualize and analyze geometry with WinGX/ORTEP .

Advanced: How can discrepancies between computational and experimental spectroscopic data be reconciled?

Methodological Answer:
Discrepancies often arise from solvent effects, dynamic conformational changes, or level of theory in DFT calculations. Steps to address this include:

  • Solvent Correction : Apply the IEF-PCM model in DFT simulations to mimic experimental solvent environments .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for ring puckering dynamics .
  • Benchmarking : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts. Deviations >1 ppm may indicate incomplete conformational sampling.

Case Study :
If experimental ¹³C NMR shows a carbonyl peak at 170 ppm but DFT predicts 175 ppm:

  • Check for implicit solvent model inclusion.
  • Re-optimize geometry using MP2 or DLPNO-CCSD(T) for better accuracy.

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 1.2–1.5 ppm) and ester methoxy (δ 3.6–3.8 ppm).
    • ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and quaternary carbons.
  • IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Q. Table 2: Key Spectroscopic Signals

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
CH₃ (geminal)1.3 (s, 6H)25–30
Ester COOCH₃3.7 (s, 3H)52 (OCH₃), 1701740

Advanced: How to evaluate the compound’s reactivity in esterification or ring-opening reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reactions via in-situ FTIR or NMR. For example, track ester hydrolysis by quantifying methanol release via GC-MS.
  • Mechanistic Probes :
    • Use isotopic labeling (e.g., ¹⁸O in the ester group) to trace reaction pathways.
    • Perform Hammett analysis to assess electronic effects on reactivity .
  • Computational Modeling : Calculate activation energies (ΔG‡) for ring-opening using DFT (e.g., M06-2X/def2-TZVP).

Q. Example Protocol :

React this compound with NaOH (0.1M) at 25°C.

Withdraw aliquots at intervals for HPLC analysis.

Fit data to a first-order kinetic model to derive kobsk_{\text{obs}}.

Advanced: What strategies resolve crystallographic disorder in the oxolane ring?

Methodological Answer:
Disorder arises from dynamic puckering or multiple conformers. Mitigation steps include:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K).
  • Occupancy Refinement : Use SHELXL to model partial occupancy of disordered atoms .
  • Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion.
  • Validation : Check ADPs and residual density maps post-refinement.

Q. Reference Workflow :

  • Refine with "PART -1" in SHELXL for split positions.
  • Validate using R1/wR2 and GooF (target: 1.0–1.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.